molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No. B1170112
M. Wt: 187.24 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of closely related compounds often involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists. For instance, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the critical nature of such processes in organic chemistry (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to be a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis provides insights into the relative substitution of the cyclopentane ring, crucial for understanding the compound's reactivity and synthesis pathway (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and its analogues undergo various chemical reactions, demonstrating their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard et al., 2005).

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • Enantioselective Synthesis of Nucleotides Analogues

    This compound is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of nucleotide analogue synthesis (Ober, Marsch, Harms, & Carell, 2004).

  • Creation of Insecticide Analogues

    It's transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its potential in developing novel insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

  • Synthesis of Spirocyclopropanated Analogues of Iprodione

    It's also used for synthesizing analogues of the fungicide Iprodione, highlighting its utility in agricultural chemical research (Brackmann, Es-Sayed, & Meijere, 2005).

  • Photochemical Ring Contraction Studies

    This compound is used in photochemical ring contraction research, contributing to the understanding of photochemical reactions and rearrangements (Crockett & Koch, 2003).

  • Enantioselective Synthesis for CCR2 Antagonists

    It serves as a key intermediate in the enantioselective synthesis of CCR2 antagonists, crucial for developing therapies targeting inflammatory diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Key Intermediate in Various Syntheses

  • Intermediate in Biologically Active Compound Synthesis

    This compound is an important intermediate for synthesizing compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical research (Zhao, Guo, Lan, Xu, 2017).

  • Cyclopropanation of N,N-Dibenzylcarboxamides

    It is instrumental in synthesizing cyclopropyl analogues of amino acids, which are potential building blocks for peptide analogues (Brackmann & Meijere, 2005).

  • Enzymatic Kinetic Resolution Studies

    This compound's derivatives are used in enzymatic kinetic resolution studies, demonstrating its application in stereoselective synthesis research (Piovan, Pasquini, & Andrade, 2011).

  • Synthesis of Antidopaminergic Agents

    It serves as a precursor for synthesizing conformationally restricted analogues of antipsychotic agents, contributing to novel drug development (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Safety And Hazards

The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

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